molecular formula C35H40Cl2N4O6 B1676020 Manidipine dihydrochloride CAS No. 89226-75-5

Manidipine dihydrochloride

Número de catálogo B1676020
Número CAS: 89226-75-5
Peso molecular: 683.6 g/mol
Clave InChI: JINNGBXKBDUGQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages .


Synthesis Analysis

Manidipine dihydrochloride can be synthesized through a reaction with para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride .


Molecular Structure Analysis

The molecular formula of Manidipine dihydrochloride is C35H38N4O6.2HCl . The molecular weight is 683.62 .


Chemical Reactions Analysis

Manidipine dihydrochloride reacts with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen measured at 436.97 nm . It also reacts with diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen measured at 550.20 nm .


Physical And Chemical Properties Analysis

Manidipine dihydrochloride has a molecular weight of 683.62 . It is soluble in DMSO at 20 mg/mL . It is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives .

Aplicaciones Científicas De Investigación

Controlled Drug Release

Manidipine dihydrochloride has been studied for use in controlled drug release systems. Research has explored its incorporation into microparticles for oral delivery, aiming to achieve a sustained and controlled release of the drug .

Analytical Chemistry

In analytical chemistry, methods have been developed for the quantitative analysis of Manidipine dihydrochloride in bulk and synthetic mixtures, which is crucial for quality control and formulation development .

Solid-State Characterization

The solid-state characterization of Manidipine dihydrochloride is essential for understanding its physical and chemical properties, which can influence its stability, bioavailability, and therapeutic efficacy .

Antihypertensive Therapy

Pharmacologically, Manidipine dihydrochloride is used as an antihypertensive due to its ability to block calcium channels on smooth muscle cells, leading to vasodilation and decreased blood pressure .

Anti-Inflammatory Effects

Manidipine has shown potential in reducing pro-inflammatory cytokines secretion in human endothelial cells and macrophages, which could have implications for inflammatory diseases .

Renal Protection

It has been noted for its renal protective effects, particularly in reducing intraglomerular pressure and microalbuminuria, which are significant factors in chronic kidney disease .

Lipophilicity and Selectivity

Due to its lipophilic nature and high selectivity for the vasculature, Manidipine induces peripheral vasodilation with minimal cardiodepression, making it a candidate for cardiovascular research .

Impact on Insulin Resistance

Manidipine is unique among dihydropyridines for its significant reduction in albuminuria and insulin resistance, which could be beneficial in metabolic syndrome management .

Safety and Hazards

Manidipine dihydrochloride is toxic if swallowed . It should be handled with personal protective equipment and face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and do not breathe dust, vapor, mist, or gas . It should be used only under a chemical fume hood .

Propiedades

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Manidipine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Manidipine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Manidipine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Manidipine dihydrochloride

Q & A

Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?

A1: Manidipine dihydrochloride is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, Manidipine dihydrochloride prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]

Q2: What is the molecular formula and weight of Manidipine dihydrochloride?

A2: Manidipine dihydrochloride has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]

Q3: Are there any known interactions between Manidipine dihydrochloride and excipients used in pharmaceutical formulations?

A3: Yes, research indicates a potential interaction between Manidipine dihydrochloride and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]

Q4: How does the particle size of lactose monohydrate influence its interaction with Manidipine dihydrochloride?

A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with Manidipine dihydrochloride. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with Manidipine dihydrochloride compared to smaller particle sizes, particularly under compression. []

Q5: Does the presence of magnesium stearate influence the interaction between Manidipine dihydrochloride and lactose monohydrate?

A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between Manidipine dihydrochloride and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []

Q6: What are the differences in powder properties between Manidipine dihydrochloride and Benidipine hydrochloride?

A6: While both Manidipine dihydrochloride and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] Manidipine dihydrochloride demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []

Q7: What analytical techniques are commonly employed to study Manidipine dihydrochloride?

A7: Various analytical methods are used to study Manidipine dihydrochloride, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]

Q8: Are there stability-indicating analytical methods available for Manidipine dihydrochloride?

A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying Manidipine dihydrochloride in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]

Q9: Has Manidipine dihydrochloride been explored for drug delivery applications?

A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of Manidipine dihydrochloride. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []

Q10: Are there any studies on the pharmacokinetics of Manidipine dihydrochloride in specific patient populations?

A11: Yes, studies investigated the pharmacokinetics of Manidipine dihydrochloride in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]

Q11: Have any pharmacokinetic interaction studies been conducted with Manidipine dihydrochloride?

A12: Yes, a study examined the potential for pharmacokinetic interactions between Manidipine dihydrochloride and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]

Q12: Have the optical isomers of Manidipine dihydrochloride been synthesized and studied?

A13: Yes, both (+)- and (-)-enantiomers of Manidipine dihydrochloride have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.